molecular formula C20H21NO3 B2821888 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 853749-45-8

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one

Cat. No.: B2821888
CAS No.: 853749-45-8
M. Wt: 323.392
InChI Key: KCXWMHZPCFXVND-UHFFFAOYSA-N
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Description

Historical Development of Coumarin Photocages

The origins of coumarin-based photocages trace back to the late 20th century, when researchers first recognized the potential of coumarin derivatives as photolabile protecting groups. Early work by Givens and Matuszewski demonstrated that coumarinylmethyl groups could release phosphate esters upon irradiation, establishing the foundational photochemistry of these systems. Initial designs, such as 7-methoxycoumarin-4-ylmethyl (MCM) cages, exhibited absorption maxima near 320–330 nm but suffered from limited aqueous solubility and modest quantum yields (Φ ~10^−3^).

A pivotal advancement came with the introduction of electron-donating amino groups at the 7-position. For instance, 7-diethylaminocoumarin (DEACM) derivatives shifted absorption maxima to 350–400 nm while improving solubility through protonation at physiological pH. This redshift aligned with the growing demand for visible-light-activatable systems to minimize photodamage in biological applications. Parallel efforts explored π-extension strategies, such as vinylpyridinium substitutions at the 3-position, which further red-shifted absorption to 480–540 nm and enabled two-photon activation with cross-sections exceeding 1000 GM.

Structural Evolution of DEACM-Based Compounds

The DEACM scaffold has undergone systematic structural optimization to enhance its performance as a photocage. Key modifications include:

  • Amino Group Positioning : Moving the diethylamino group from the 7-position (as in classical DEACM) to the 8-position, as seen in 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one, reduces steric hindrance while maintaining electron-donating effects. This shift improves conjugation efficiency, further red-shifting absorption into the 400–450 nm range.

  • Hydroxy Group Retention : The 7-hydroxy group serves dual roles: (a) participating in intramolecular hydrogen bonding to stabilize the excited state, and (b) enabling pH-dependent solubility through deprotonation. Comparative studies show that 7-hydroxy derivatives exhibit 2–3× higher quantum yields than their alkoxy counterparts.

  • Aromatic Extensions : Introducing a phenyl group at the 3-position, as in the subject compound, extends π-conjugation. This modification increases molar absorptivity (ε >40,000 M^−1^cm^−1^) and two-photon cross-sections while maintaining water solubility through charge-delocalization effects.

Structural Feature Photophysical Impact Reference
8-Diethylaminomethyl Redshift to 400–450 nm, enhanced solubility
7-Hydroxy Improved Φ via H-bond stabilization
3-Phenyl ε >40,000 M^−1^cm^−1^, σ~TPA~ >1000 GM

Position of 8-[(Diethylamino)methyl]-7-Hydroxy-3-Phenyl-2H-Chromen-2-One in Photocage Research

This compound occupies a unique niche in photocage development by addressing three critical challenges:

  • Wavelength Selectivity : The 8-diethylaminomethyl group induces a bathochromic shift to 425–450 nm, enabling activation by blue light—a regime with better tissue penetration than UV. This aligns with trends toward visible-light-activatable systems, as evidenced by recent designs of green-light-sensitive coumarins absorbing at 480–540 nm.

  • Aqueous Compatibility : Despite its extended aromatic system, the compound maintains solubility (>0.1 mM in water) through a combination of protonatable amino groups and hydrogen-bonding hydroxyl moieties. This contrasts with earlier BODIPY-based cages, which required organic cosolvents.

  • Dual-Mode Activation : The 3-phenyl extension enhances two-photon cross-sections (σ~TPA~ ≈300 GM at 740 nm), enabling nonlinear optical activation in thick tissues. Recent mitochondrial-targeting studies using similar coumarins demonstrate the potential for spatially resolved uncaging in live cells.

Ongoing research leverages these attributes for advanced applications, including:

  • Bioorthogonal Uncaging : Fluorogenic variants enable real-time monitoring of uncaging via turn-on fluorescence, as demonstrated in mitochondrial-targeted systems.
  • Wavelength Multiplexing : Pairing with UV-sensitive cages (e.g., nitroveratryl derivatives) allows orthogonal release of multiple payloads.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXWMHZPCFXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a hydroxycoumarin, formaldehyde, and a secondary amine (diethylamine) under acidic conditions . The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one serves as a precursor for synthesizing various coumarin derivatives with potential biological activities. Its unique substitution pattern enhances its reactivity and solubility, making it a valuable compound for further chemical modifications .

Biology

Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involves:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation.
  • Cellular Pathways: It modulates critical signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and apoptosis induction in cancer cells .

Case Study:
In a study assessing the antiproliferative effects of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one on HeLa cells, researchers observed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Industry

This compound is utilized in the production of:

  • Fluorescent Dyes: Its unique properties make it suitable for creating dyes that exhibit strong fluorescence.
  • Optical Brighteners: It is incorporated into products to enhance brightness.
  • Photosensitizers: It serves as a photosensitizer in photodynamic therapy applications due to its ability to generate reactive oxygen species upon light activation .

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-[(Diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one 7-OH, 3-Ph, 8-(diethylamino-CH2) C20H21NO3 323.39 Fluorescence probes, drug screening
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one 7-OH, 3-Ph, 8-(dimethylamino-CH2) C18H17NO3 295.33 Lower solubility, reduced bioactivity
3-(2-Methoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(2-MeO-Ph), 8-(dimethylamino-CH2), 2-CF3 C20H17F3NO4 392.35 Enhanced electronic effects, kinase inhibition
7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one 7-diethylamino, 3-CF3CO- C15H14F3NO3 313.27 Fluorescence quenching, crystallographic studies

Key Observations :

Amino Substituents: Diethylamino-methyl groups (as in the target compound) confer higher lipophilicity and solubility compared to dimethylamino analogs . Trifluoromethyl groups (e.g., in ’s compound) enhance metabolic stability and electronic effects, making them suitable for kinase inhibition studies .

Synthetic Routes: Ethanol-mediated condensations are common (e.g., 4-diethylaminosalicylaldehyde + ethyl trifluoroacetoacetate) . Modifications at position 3 (e.g., phenyl vs. methoxyphenyl) require tailored reaction conditions to avoid side products .

Biological Activity: The target compound’s diethylamino-methyl group may improve membrane permeability compared to dimethylamino derivatives, as seen in screening applications . Trifluoromethyl-substituted analogs (e.g., ) show specificity for Glycogen Synthase Kinase-3β (GSK-3β), a therapeutic target in neurodegenerative diseases .

Crystallographic Data: SHELX software () is frequently used for structural determination. For example, the title compound’s analog () crystallizes in a monoclinic system with hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the structure .

Biological Activity

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is a synthetic compound categorized under hydroxycoumarins. Its unique structure, which includes a diethylaminomethyl group, enhances its solubility and biological activity, making it an important subject of research in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
IUPAC Name8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one
InChI KeyFFIWPKDKGYYXEH-UHFFFAOYSA-N

The synthesis of this compound typically involves the Mannich reaction, where hydroxycoumarin is reacted with formaldehyde and diethylamine under acidic conditions, followed by purification methods such as flash chromatography.

The biological activity of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It interacts with DNA and modulates critical signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and induction of apoptosis in cancer cells.
  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves the disruption of cellular processes essential for tumor growth.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer properties.
  • Neuroprotective Effects :
    • In vitro studies have suggested that this compound may possess neuroprotective effects by inhibiting monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The compound showed competitive inhibition against MAO-B with an IC50 value of approximately 0.51 μM, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Toxicity Assessments :
    • Toxicity evaluations conducted on Vero cell lines revealed that the compound was nontoxic at concentrations up to 100 μg/mL, indicating a favorable safety profile for further biological applications .

Comparative Analysis

The following table compares the biological activities of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one with similar compounds:

CompoundIC50 (μM)Biological Activity
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one0.51 (MAO-B)Anticancer, Neuroprotective
7-hydroxy-4-methylcoumarin>50Moderate Antiproliferative
6,7-dihydroxycoumarin30Weak Anticancer

This comparative analysis highlights the superior inhibitory activity of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one against MAO-B compared to other similar compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction. A representative procedure involves reacting 7-hydroxy-3-phenylcoumarin with diethylamine and formaldehyde under reflux in a polar aprotic solvent (e.g., DMF). Phosphorus oxychloride (POCl₃) is often used as a catalyst, followed by neutralization with NaOH to precipitate the product. Purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and diethylamino group integration (e.g., δ ~3.4 ppm for N-CH₂ protons, δ ~160 ppm for carbonyl carbons) .
  • IR Spectroscopy : To identify hydroxyl (~3400 cm⁻¹) and lactone carbonyl (~1700 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z 352.1785) .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is verified via:

  • Elemental Analysis : Confirming C, H, N content within ±0.4% of theoretical values.
  • HPLC : Using a C18 column with UV detection at 254 nm and acetonitrile/water gradients.
  • Melting Point Consistency : Comparing observed values (e.g., 180–182°C) with literature .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine absolute configuration and hydrogen-bonding networks. Crystals are grown via slow evaporation in ethanol. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., R1 < 0.05) confirms bond angles, torsion angles, and packing motifs. Disordered diethylamino groups are resolved using PART and SUMP constraints .

Q. What strategies optimize bioactivity through structural modifications?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Substituent Variation : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance lipophilicity and binding affinity .
  • Derivatization : Introducing photoactivatable groups (e.g., acryloyl oximes) for targeted drug delivery, as seen in coumarin-based STING agonists .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like kinases or DNA gyrase .

Q. How are conflicting spectroscopic data addressed in structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are resolved by:

  • Variable Temperature (VT) NMR : To identify dynamic processes like hindered rotation of the diethylamino group.
  • 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, clarifying substituent connectivity .
  • Comparative Analysis : Cross-referencing with analogs (e.g., 7-diethylaminocoumarin derivatives) to isolate spectral anomalies .

Q. What advanced methods validate the compound’s potential as a fluorescent probe?

  • Methodological Answer :

  • Fluorescence Quantum Yield (Φ) : Measured using a integrating sphere with quinine sulfate as a standard (Φ = 0.55 in ethanol).
  • Solvatochromism Studies : Monitoring emission shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) .
  • Two-Photon Absorption (TPA) : Evaluated via femtosecond laser pulses to determine cross-sections for bioimaging applications .

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